molecular formula C14H9N3O2 B183380 6-Nitro-2-phenylquinoxaline CAS No. 71896-99-6

6-Nitro-2-phenylquinoxaline

Cat. No. B183380
CAS RN: 71896-99-6
M. Wt: 251.24 g/mol
InChI Key: NVCVIJFCPOXHQI-UHFFFAOYSA-N
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Description

6-Nitro-2-phenylquinoxaline is a chemical compound with the molecular formula C14H9N3O2 . It has an average mass of 251.240 Da and a mono-isotopic mass of 251.069473 Da .


Synthesis Analysis

Quinoxalines, including 6-Nitro-2-phenylquinoxaline, have been the subject of extensive research due to their emergence as important chemical moieties, demonstrating a wide range of physicochemical and biological activities . The synthesis of quinoxalines has been intensively studied, with a focus on green chemistry and cost-effective methods . For instance, 6-amino quinoxalines were prepared from the corresponding 2-nitro quinoxalines via stannous (II) chloride reduction .


Molecular Structure Analysis

The molecular structure of 6-Nitro-2-phenylquinoxaline is characterized by a quinoxaline core with a nitro group at the 6-position and a phenyl group at the 2-position . The compound is canonicalized, with a complexity of 325, a rotatable bond count of 1, a hydrogen bond donor count of 0, and a hydrogen bond acceptor count of 4 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Nitro-2-phenylquinoxaline include a molecular weight of 251.24 . Further details about its physical and chemical properties are not explicitly mentioned in the retrieved sources.

Scientific Research Applications

Pharmaceutical Development

Quinoxaline is a significant heterocyclic skeleton that plays crucial roles in the development of pharmaceuticals . It exhibits a wide spectrum of biologically and pharmaceutically properties including kinase inhibition, antitumor, smoking cessation, antiviral, antibacterial, anti-angiogenesis, anti-depression, and anti-inflammatory activity .

Functional Materials

The quinoxaline unit is also used as a potential building block for the preparation of organic semiconductors . This makes it a valuable compound in the field of materials science.

Electroluminescent Material

Quinoxaline derivatives are used in the creation of electroluminescent materials . These materials emit light in response to an electric current or a strong electric field.

Dehydroannulenes

Quinoxaline is used in the synthesis of dehydroannulenes . Dehydroannulenes are a type of organic compound with conjugated cyclic structure, and they have applications in the field of organic electronics.

Dyes

Quinoxaline derivatives are used in the synthesis of dyes . These dyes can be used in a variety of industries, including textiles, plastics, and printing.

Chemical Switches

Quinoxaline is used in the creation of chemical switches . These switches can change their physical or chemical properties in response to changes in their environment.

DNA-Cleaving Agents

Quinoxaline derivatives are used as DNA-cleaving agents . These agents can cleave DNA strands, and they have potential applications in genetic engineering and cancer treatment.

Acetylcholinesterase Inhibitors

Quinoxaline derivatives have been synthesized and evaluated as new acetylcholinesterase inhibitors . These inhibitors can be used in the treatment of diseases like Alzheimer’s and Myasthenia Gravis.

Future Directions

Quinoxaline derivatives, including 6-Nitro-2-phenylquinoxaline, have diverse therapeutic uses and have become a crucial component in drugs used to treat various conditions . They could offer the lead for the newly developed candidate as potential acetylcholinesterase inhibitors . Therefore, they hold great promise for future development in medicinal chemistry.

properties

IUPAC Name

6-nitro-2-phenylquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N3O2/c18-17(19)11-6-7-12-13(8-11)15-9-14(16-12)10-4-2-1-3-5-10/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVCVIJFCPOXHQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C3C=C(C=CC3=N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90355814
Record name 6-nitro-2-phenylquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90355814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Nitro-2-phenylquinoxaline

CAS RN

71896-99-6
Record name 6-nitro-2-phenylquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90355814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
SZ Ahmed, G Ferguson, C Glidewell - Acta Crystallographica Section …, 1998 - scripts.iucr.org
Molecules of 3-ferrocenyl-6-nitro-2-phenylquinoxaline, [Fe(C5H5)(C19H12N3O2)], are linked by C—H⋯O hydrogen bonds into centrosymmetric R22(22) dimers, reinforced by π–π …
Number of citations: 2 scripts.iucr.org
S Kano, S Shibuya, Y Yuasa - Journal of Heterocyclic …, 1980 - Wiley Online Library
… On the other hand, the reaction between l,2-diamino-4-nitrobenzene (le) and 2a afforded 6-nitro-2-phenylquinoxaline (3g) in 65% yield and the 7-nitro isomer was not obtained. The …
Number of citations: 16 onlinelibrary.wiley.com
S ZAKAAHMED, G FERGUSON… - … . Section C, Crystal …, 1998 - pascal-francis.inist.fr
3-Ferrocenyl-6-nitro-2-phenylquinoxaline : Cyclic centrosymmetric dimers depending on both CH…O hydrogen bonds and π-π stacking interactions … 3-Ferrocenyl-6-nitro-2-phenylquinoxaline …
Number of citations: 2 pascal-francis.inist.fr
K Aghapoor, F Mohsenzadeh, A Shakeri… - Journal of …, 2013 - Elsevier
… The selected crystals of 6-methyl-2-phenylquinoxaline (1o trans ), 7-chloro-2-phenylquinoxaline (1p cis ), 6-nitro-2-phenylquinoxaline (1q trans ) and 3-phenylpyrido[2,3-b]pyrazine (1r …
Number of citations: 23 www.sciencedirect.com
KH Moagi - 2020 - repository.up.ac.za
This dissertation describes the density functional theory (DFT) computational modelling of reactions between organolithium nucleophiles and various substituted quinoxalines. These …
Number of citations: 0 repository.up.ac.za
NN Kolos, B Insuasti, K Kiroga, VD Orlov - Chemistry of Heterocyclic …, 1986 - Springer
… - and 4-nitro-derivatives of the diamine (I) were used in this reaction, only one of the possible isomeric phenylquinoxalines was obtained (the 7-methoxy- and 6-nitro2-phenylquinoxaline…
Number of citations: 5 link.springer.com
KS Vadagaonkar, HP Kalmode, K Murugan… - RSC Advances, 2015 - pubs.rsc.org
One-pot, atom-economic synthesis of quinoxalines has been achieved through generation of arylglyoxal from easily available ethylarenes, ethylenearenes and ethynearenes, and …
Number of citations: 61 pubs.rsc.org
D Hazarika, P Phukan - Tetrahedron, 2017 - Elsevier
A metal free protocol for the synthesis of quinoxalines from alkynes has been developed. The reaction was carried out by treating alkynes with TsNBr 2 in presence of O-…
Number of citations: 31 www.sciencedirect.com
Y Suzuki, R Takehara, K Miura, R Ito… - The Journal of Organic …, 2021 - ACS Publications
A facile and regioselective synthesis of quinoxalines, an important motif in medicinal chemistry and materials sciences, was developed. Despite their prospective utility, the …
Number of citations: 5 pubs.acs.org
J Pogula, S Laha, PR Likhar - Catalysis Letters, 2017 - Springer
The present communication elicits the use of copper nanoparticles on aluminium oxide derived from Cu–Al hydrotalcite as a heterogeneous catalyst in the green and operationally …
Number of citations: 17 link.springer.com

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